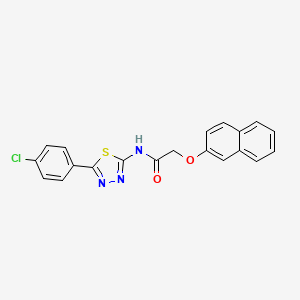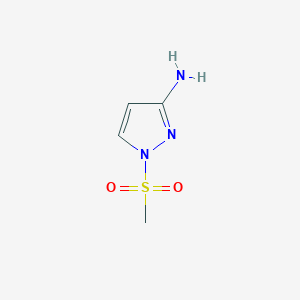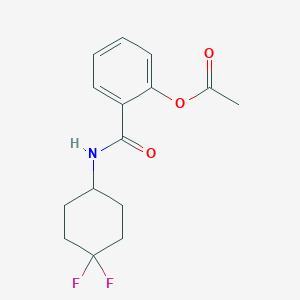![molecular formula C15H14Cl2N4OS B3018090 3-((3,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891127-31-4](/img/structure/B3018090.png)
3-((3,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-((3,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a derivative of the triazolopyrimidine family, which is known for its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of triazolopyrimidines is represented, and their relevance as antibacterial agents is highlighted. The synthesis of similar compounds involves the use of various starting materials and reagents to construct the triazolopyrimidine core, which can be further modified to introduce different substituents that may affect the biological activity of the compounds.
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives is typically achieved through a multistep process. In the first paper, the synthesis of 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines is accomplished by oxidizing pyrimidinylhydrazones with iodobenzene diacetate in dichloromethane . This method could potentially be adapted to synthesize the compound by choosing appropriate starting materials and modifying the reaction conditions to incorporate the 3,4-dichlorobenzylthio and propyl groups at the relevant positions on the triazolopyrimidine scaffold.
Molecular Structure Analysis
The molecular structure of triazolopyrimidines is characterized by a fused triazole and pyrimidine ring system. This core structure can be further substituted with various functional groups, which can significantly influence the chemical and biological properties of the molecules. The presence of a 3,4-dichlorobenzylthio group in the compound of interest suggests potential interactions with biological targets, possibly through hydrophobic and halogen bonding, while the propyl group may contribute to the compound's lipophilicity.
Chemical Reactions Analysis
Triazolopyrimidines can undergo a variety of chemical reactions, depending on the substituents present on the core structure. The reactivity of the compound may include nucleophilic substitution reactions, where the thioether group could potentially be displaced or modified. Additionally, the presence of halogens on the benzyl ring may facilitate electrophilic aromatic substitution reactions under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidines are influenced by their molecular structure. The presence of the dichlorobenzylthio group is likely to increase the compound's molecular weight and hydrophobicity, which could affect its solubility and distribution in biological systems. The propyl group may contribute to the lipophilic character of the compound, potentially affecting its membrane permeability and pharmacokinetic profile. The specific properties of the compound would need to be determined experimentally to fully understand its behavior in various environments.
特性
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4OS/c1-2-3-10-7-13(22)18-14-19-20-15(21(10)14)23-8-9-4-5-11(16)12(17)6-9/h4-7H,2-3,8H2,1H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUBEBZSHYMKFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B3018013.png)
![(Z)-methyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B3018014.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B3018016.png)



amine hydrochloride](/img/structure/B3018022.png)

![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B3018026.png)

